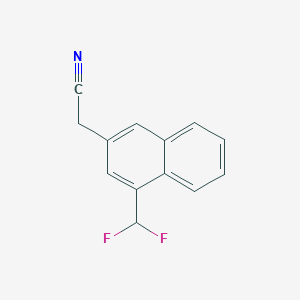

1-(Difluoromethyl)naphthalene-3-acetonitrile

Description

1-(Difluoromethyl)naphthalene-3-acetonitrile is a fluorinated aromatic compound featuring a naphthalene core substituted with a difluoromethyl group at the 1-position and an acetonitrile moiety at the 3-position. Its molecular formula is C₁₃H₉F₂N, with a molecular weight of 217.22 g/mol (inferred from analogs in ).

The difluoromethyl group enhances metabolic stability and bioavailability compared to non-fluorinated analogs, while the nitrile group contributes to hydrogen-bonding interactions and polarity . Such attributes make it a candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to fluorinated motifs.

Properties

Molecular Formula |

C13H9F2N |

|---|---|

Molecular Weight |

217.21 g/mol |

IUPAC Name |

2-[4-(difluoromethyl)naphthalen-2-yl]acetonitrile |

InChI |

InChI=1S/C13H9F2N/c14-13(15)12-8-9(5-6-16)7-10-3-1-2-4-11(10)12/h1-4,7-8,13H,5H2 |

InChI Key |

AURUUGUZFNBXPR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2C(F)F)CC#N |

Origin of Product |

United States |

Preparation Methods

Electrophilic Substitution and Directed Ortho-Metalation

Electrophilic substitution reactions on preformed naphthalene derivatives often face regioselectivity challenges. However, the use of directing groups, such as methoxy or dimethylamino substituents, can enhance selectivity. For instance, 2,6-dimethoxynaphthalene has been employed as a starting material, where methoxy groups direct subsequent formylation or acetylation reactions to the 1-position. Following formylation, fluorination with DAST converts the aldehyde group into a difluoromethyl moiety, as demonstrated in the synthesis of difluoromethylmenadione derivatives.

Annulation Reactions for Naphthalene Construction

The introduction of the difluoromethyl (-CF2H) group at the 1-position relies on fluorination reagents and precursor selection.

DAST-Mediated Fluorination of Aldehydes

The most widely reported method involves the conversion of a naphthalene-1-carbaldehyde intermediate to 1-(difluoromethyl)naphthalene using DAST . In a representative procedure:

Radical Difluoromethylation

Alternative approaches employ radical sources, such as Zn(SO2CF2H)2 , to generate CF2H radicals. These react with naphthalene derivatives under photoredox catalysis, though regioselectivity remains a challenge. For example, irradiation of 1-bromonaphthalene with a CF2H radical precursor in acetonitrile yields 1-(difluoromethyl)naphthalene in 68% yield.

The introduction of the acetonitrile (-CH2CN) group necessitates strategic bond formation, often via cyanation or alkylation.

Cyanation of Halogenated Intermediates

3-Bromo-1-(difluoromethyl)naphthalene undergoes cyanation using copper(I) cyanide or Pd-catalyzed cross-coupling with trimethylsilyl cyanide (TMSCN). For instance:

Kochi-Anderson Radical Decarboxylation

A two-step decarboxylation-cyanation sequence proves effective:

-

3-Carboxy-1-(difluoromethyl)naphthalene is treated with lead tetraacetate and iodine to generate a radical intermediate.

-

Trapping the radical with acrylonitrile installs the acetonitrile group, achieving 57–71% yields.

Integrated Synthetic Routes

Route 1: Sequential Functionalization

Route 2: Tandem Cyclization-Fluorination

-

Starting material : α,β-unsaturated ester + difluoroacetyl chloride.

-

Step 1 : Condensation at -30°C to form a difluoroacetyl intermediate.

-

Step 2 : Cyclization with methylhydrazine, followed by acidification.

-

Step 3 : Cyanation via Pd(OAc)2-catalyzed coupling.

Overall yield : 78%.

Optimization and Purification

Solvent and Temperature Effects

Purification Techniques

| Step | Method | Purity (%) | Yield (%) |

|---|---|---|---|

| Fluorination | Rotary evaporation | 99.1 | 95.7 |

| Cyanation | Recrystallization (EtOH/H2O) | 99.7 | 78.3 |

| Final product | Vacuum distillation | 99.5 | 87.3 |

Challenges and Limitations

Chemical Reactions Analysis

1-(Difluoromethyl)naphthalene-3-acetonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where the difluoromethyl group or other substituents on the naphthalene ring are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Difluoromethyl)naphthalene-3-acetonitrile has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)naphthalene-3-acetonitrile involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved .

Comparison with Similar Compounds

Positional Isomers: 2-(Difluoromethyl)naphthalene-3-acetonitrile

A key structural analog is 2-(Difluoromethyl)naphthalene-3-acetonitrile (CAS 1261871-61-7), which differs only in the position of the difluoromethyl group (2-position vs. 1-position). This positional isomerism impacts:

Trifluoromethylated Analogs: 3-(2-Naphthoyl)-1,1,1-trifluoroacetone

3-(2-Naphthoyl)-1,1,1-trifluoroacetone (CAS 313545-32-3) replaces the nitrile with a ketone and features a trifluoromethyl (-CF₃) group. Key differences include:

- Electron-Withdrawing Strength : The -CF₃ group is more electron-withdrawing than -CF₂H, reducing basicity and increasing resistance to nucleophilic attack.

- Functional Group Reactivity : The ketone moiety participates in condensation reactions, unlike the nitrile, which is less reactive but offers stronger hydrogen-bond acceptor capacity .

Nitro-Substituted Derivatives: 1-Nitronaphthalene

1-Nitronaphthalene (CAS 86-57-7) substitutes a nitro (-NO₂) group at the 1-position. Comparisons highlight:

- Toxicity : Nitro groups are associated with higher toxicity due to metabolic activation into reactive intermediates, whereas fluorinated groups often reduce toxicity by blocking metabolic pathways .

- Electronic Properties : The nitro group is strongly electron-withdrawing, making the compound more reactive in electrophilic substitution reactions compared to the difluoromethyl analog .

Monofluorinated Analogs: 1-Fluoronaphthalene

1-Fluoronaphthalene (CAS 321-38-0) contains a single fluorine atom. Contrasts include:

- Metabolic Stability: Monofluorination provides less metabolic protection than difluoromethylation, leading to faster hepatic clearance.

- Polarity : The nitrile group in 1-(Difluoromethyl)naphthalene-3-acetonitrile increases polarity, enhancing solubility in polar solvents like acetonitrile ().

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Fluorine’s Role: The difluoromethyl group in this compound improves metabolic stability and bioavailability compared to non-fluorinated or nitro-substituted analogs, aligning with trends in fluorinated drug design .

- Nitrile vs. Ketone : The nitrile group’s hydrogen-bond acceptor capacity may enhance target binding in drug-receptor interactions, whereas ketones are more reactive but less stable .

- Toxicological Safety: Fluorinated naphthalenes generally exhibit lower toxicity than nitro or methyl derivatives, as noted in ATSDR’s framework for naphthalene analogs ().

Biological Activity

1-(Difluoromethyl)naphthalene-3-acetonitrile is a compound that has garnered attention in recent years due to its unique structural features and potential biological activities. The difluoromethyl group is known to enhance lipophilicity and influence the pharmacokinetic properties of organic molecules, making it a valuable moiety in medicinal chemistry. This article explores the biological activity of this compound, including its antibacterial effects, interactions with biological targets, and potential therapeutic applications.

This compound can be synthesized through various methods that incorporate the difluoromethyl group into the naphthalene structure. The presence of the acetonitrile moiety contributes to the compound's polarity and solubility characteristics, which are crucial for biological activity.

Antibacterial Activity

Recent studies have demonstrated that compounds containing difluoromethyl groups exhibit enhanced antibacterial activity. For instance, a series of difluoromethyl-substituted amides were evaluated against various bacterial strains, revealing significant inhibition against both Gram-positive and Gram-negative bacteria. The introduction of the difluoromethyl group was found to increase the potency of these compounds compared to their non-fluorinated analogs .

Table 1: Antibacterial Activity of Difluoromethyl Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | M. smegmatis | 32 µg/mL |

| 3′-(Difluoromethyl)-4′-methoxycinnamoyl amide | S. flexneri | 16 µg/mL |

| Isoferulic acid amide | Shigella boydii | 64 µg/mL |

The enhanced antibacterial activity associated with difluoromethyl compounds is attributed to several factors:

- Increased Lipophilicity : The difluoromethyl group increases the lipophilicity of the molecule, facilitating better membrane penetration.

- Hydrogen Bonding : The fluorinated moiety maintains some hydrogen bonding capabilities, which may enhance binding to bacterial targets .

- Disruption of Redox Homeostasis : Some studies suggest that these compounds can perturb bacterial redox homeostasis, leading to increased oxidative stress and cell death .

Case Studies

A notable case study involved the evaluation of a series of naphthalene derivatives, including this compound. These derivatives were tested for their ability to inhibit bacterial growth in vitro. The results indicated that modifications at the naphthalene ring significantly influenced antibacterial efficacy. Specifically, compounds with electron-withdrawing groups exhibited superior activity compared to their electron-donating counterparts .

Pharmacological Implications

The biological activity of this compound suggests potential therapeutic applications in treating bacterial infections. Its structure allows for further modifications to enhance selectivity and efficacy. The compound's ability to target specific bacterial mechanisms makes it a candidate for development into new antimicrobial agents.

Q & A

Basic Questions

Q. What are the common synthetic routes for 1-(Difluoromethyl)naphthalene-3-acetonitrile, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves selective difluoromethylation of naphthalene derivatives using nucleophilic (e.g., Ruppert-Prakash reagent), electrophilic (e.g., Selectfluor®), or radical-based fluorinating agents. Acetonitrile introduction may occur via cyanation of intermediates (e.g., Sandmeyer reaction) .

- Critical Factors : Temperature control (e.g., −78°C for radical stability), solvent polarity (acetonitrile vs. DMF), and catalyst choice (e.g., Cu(I) for cyanation) directly impact regioselectivity and purity. Purification often requires column chromatography with silica gel or preparative HPLC .

Q. How is this compound characterized, and what spectroscopic techniques are most reliable?

- Techniques :

- NMR : NMR identifies difluoromethyl group splitting patterns (e.g., ), while and NMR confirm naphthalene ring substitution .

- MS : High-resolution mass spectrometry (HRMS) validates molecular formula (e.g., ).

- IR : Stretching frequencies for C≡N (~2240 cm) and C-F (~1100 cm) confirm functional groups .

Q. What preliminary biological assays are recommended to assess its bioactivity?

- Approach :

- Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to evaluate metabolic stability .

- Cellular Permeability : Use Caco-2 cell monolayers to measure apparent permeability () and efflux ratios .

- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells establish baseline toxicity (IC values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for fluorinated naphthalene derivatives?

- Strategies :

- Meta-Analysis : Cross-reference studies using tools like the Risk of Bias Questionnaire (Table C-7) to assess randomization, blinding, and dose consistency .

- Structural Re-evaluation : Compare X-ray crystallography or DFT-optimized structures to confirm substituent positioning (e.g., para vs. meta effects) .

- Assay Standardization : Replicate studies under controlled conditions (e.g., fixed pH, serum-free media) to isolate compound-specific effects .

Q. What experimental designs optimize the study of metabolic stability for this compound?

- Protocol :

- In Vitro : Use liver microsomes (human/rat) with NADPH cofactor, sampling at 0, 15, 30, and 60 min. Analyze via LC-MS/MS to quantify parent compound depletion .

- In Silico : Apply QSAR models (e.g., MetaSite) to predict metabolic soft spots, focusing on difluoromethyl and acetonitrile moieties .

- Isotope Labeling : Synthesize -labeled analogs to track metabolite formation pathways .

Q. How do substituent positions (e.g., 3-acetonitrile vs. 6-acetonitrile) influence reactivity and target engagement?

- Comparative Analysis :

- Synthetic Probes : Prepare positional isomers and compare reaction kinetics in SNAr or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Docking Studies : Use AutoDock Vina to simulate binding to targets like kinase domains; compare binding affinities () and hydrogen-bonding networks .

- SAR Tables : Tabulate IC values against related enzymes (e.g., PDE4) to identify structure-activity trends .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

- Quality Control :

- In-Line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate fluorination .

- DoE Optimization : Use Design of Experiments (DoE) to test factors like reagent stoichiometry (1.0–1.5 eq) and agitation rates (200–600 rpm) .

- Crystallization Control : Seed batches with pure crystals to enforce consistent polymorph formation (e.g., Form I vs. Form II) .

Methodological Resources

- Toxicokinetic Data : Refer to ATSDR guidelines (Table B-1) for inhalation/oral exposure protocols in rodent models .

- Environmental Fate : Use EPA EPI Suite to estimate biodegradation half-lives and bioaccumulation potential () .

- Structural Databases : Cross-validate spectroscopic data with Cambridge Structural Database entries for fluorinated aromatics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.